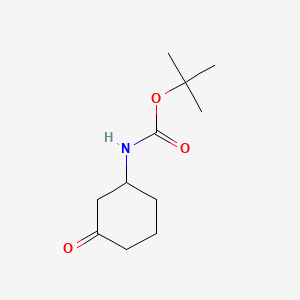

3-N-Boc-aminocyclohexanone

説明

3-N-Boc-aminocyclohexanone, also known as this compound, is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.277. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s known that boc-protected amines, like 3-n-boc-aminocyclohexanone, are commonly used in peptide synthesis .

Mode of Action

The Boc group in this compound serves as a protective group for amines during chemical reactions . It prevents unwanted reactions at the amine site, allowing for selective reactions at other sites on the molecule . The Boc group can be easily introduced and removed under various conditions , making it a versatile tool in organic synthesis.

Biochemical Pathways

The compound plays a crucial role in the synthesis of complex polyfunctional molecules, particularly in peptide chemistry .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely bbb permeant .

Result of Action

The primary result of the action of this compound is the protection of amines during chemical reactions, allowing for selective reactions at other sites on the molecule . This makes it an essential tool in the synthesis of complex polyfunctional molecules, particularly in peptide chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can facilitate the introduction and removal of the Boc group . Additionally, the reaction conditions, such as temperature and pH, can also impact the compound’s action .

生物活性

3-N-Boc-aminocyclohexanone, a compound with the molecular formula CHNO, is a derivative of cyclohexanone featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structural characteristic positions it as a potentially valuable intermediate in medicinal chemistry, particularly in the synthesis of bioactive compounds. The following sections explore its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings.

This compound can be synthesized through various methods involving cyclohexanone derivatives. One notable approach includes reductive alkylation with sodium triacetoxyborohydride, which has been documented in the synthesis of novel quinazolinone derivatives that exhibit antibacterial and anti-inflammatory properties . The compound's structure allows for further modifications, making it a versatile building block in drug development.

Antimicrobial Activity

Compounds structurally related to this compound have shown promising antibacterial properties. For instance, derivatives containing similar bicyclic structures have been tested against Gram-positive and Gram-negative bacteria, exhibiting effective inhibition . The mechanism typically involves interference with bacterial cell wall synthesis or protein function.

Antioxidant Properties

Research indicates that compounds with similar functional groups possess antioxidant capabilities. These properties are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders . The antioxidant activity is often assessed using assays such as DPPH and ABTS scavenging tests.

Anticancer Potential

Some studies highlight the potential anticancer effects of compounds related to this compound. For example, bioactive compounds derived from natural sources have demonstrated cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) through mechanisms that may involve apoptosis induction and cell cycle arrest . Given its structural features, this compound could be explored for similar effects in future research.

Research Findings and Case Studies

A review of the literature reveals several case studies that underscore the biological relevance of compounds related to this compound:

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | Synthesis of quinazolinones from aminocyclohexanones | Antibacterial, anti-inflammatory |

| Study 2 | Evaluation of antioxidant capacity in cyclohexane derivatives | Significant antioxidant activity |

| Study 3 | In vitro testing on cancer cell lines | Cytotoxic effects observed |

特性

IUPAC Name |

tert-butyl N-(3-oxocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8H,4-7H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDCXKATFLOEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657964 | |

| Record name | tert-Butyl (3-oxocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-38-6 | |

| Record name | 1,1-Dimethylethyl N-(3-oxocyclohexyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3-oxocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Oxo-cyclohexyl)-carbamic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。